molecular formula C12H8N2O3 B12976894 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid

Cat. No.: B12976894
M. Wt: 228.20 g/mol
InChI Key: FDUDIWQPDUXETO-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a pyrrolo and quinoxaline moiety, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid typically involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with various aldehydes or ketones. One common method involves the use of imidazo[1,2-a]pyridine-3-carbaldehyde or isatin as the carbonyl source, with amidosulfonic acid (NH3SO3) acting as a solid catalyst in water at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce various functional groups onto the pyrrolo or quinoxaline rings.

Scientific Research Applications

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid stands out due to its specific inhibition of PARP, making it particularly valuable in the context of DNA repair and cancer therapy. Its unique fused ring system also provides a versatile scaffold for further chemical modifications and the development of new therapeutic agents.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

4-oxo-5H-pyrrolo[1,2-a]quinoxaline-6-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-11-9-5-2-6-14(9)8-4-1-3-7(12(16)17)10(8)13-11/h1-6H,(H,13,15)(H,16,17)

InChI Key

FDUDIWQPDUXETO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N3C=CC=C3C(=O)N2)C(=O)O

Origin of Product

United States

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